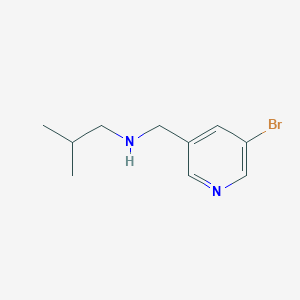

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine

Vue d'ensemble

Description

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is an organic compound that features a brominated pyridine ring attached to a methylpropan-1-amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine typically involves the bromination of a pyridine derivative followed by a coupling reaction with a suitable amine. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a bromopyridine with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amine coupling under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions

Mechanistic Insight :

-

The electron-withdrawing nature of the pyridine ring facilitates NAS at the 5-position.

-

Palladium-catalyzed coupling reactions (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Reactivity at the Amine Group

The secondary amine (-NH-CH₂-) participates in alkylation, acylation, and oxidation reactions.

Cross-Coupling Reactions

The bromopyridine moiety enables participation in metal-catalyzed cross-coupling reactions.

Comparative Table: Coupling Partners

Industrial Relevance :

Cyclization and Heterocycle Formation

The amine and pyridine groups facilitate intramolecular cyclization.

Case Study: Formation of Triazolo-Pyridines

-

Product : Triazolo[1,5-a]pyridine fused rings (bioactive scaffolds).

Mechanism :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings via intermediate alkyne activation .

Stability and Side Reactions

| Condition | Observation | Source |

|---|---|---|

| Strong acids (HCl, H₂SO₄) | Dehalogenation or pyridine ring protonation | |

| High-temperature reflux | Degradation to unidentified byproducts |

Recommendations :

Applications De Recherche Scientifique

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine exhibits various biological activities, making it a candidate for drug development:

- Anticancer Properties : Preliminary studies suggest that derivatives of brominated pyridines can inhibit cancer cell growth. For instance, compounds similar to this compound have shown activity against non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating effective potency .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in treating diseases like cancer .

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis:

- Coupling Reactions : The compound can be utilized in various coupling reactions, such as Suzuki and Heck reactions, to synthesize more complex organic molecules .

- Functionalization : Its unique structure allows for further functionalization, which can enhance its biological activity or alter its chemical properties for specific applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of brominated pyridine derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects on cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-N-(5-bromoindolin) | A549 (Lung) | 113.3 |

| N-(4-chlorophenyl)-N-(5-bromoindolin) | MCF7 (Breast) | 19.53 |

These results indicate that similar compounds may have therapeutic potential against various cancers .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions has employed techniques like surface plasmon resonance to evaluate the binding affinity of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amines with target proteins involved in signaling pathways. Initial findings suggest promising interactions that could lead to novel therapeutic strategies .

Mécanisme D'action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in various non-covalent interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromopyridine: A simpler brominated pyridine derivative.

N-Methyl-5-bromopyridin-3-ylamine: A closely related compound with a similar structure.

3-Bromopyridine: Another brominated pyridine with a different substitution pattern.

Uniqueness

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is unique due to the presence of both a brominated pyridine ring and a methylpropan-1-amine group

Activité Biologique

N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

Structural Characteristics

The compound is characterized by a 5-bromopyridin-3-yl group linked to a 2-methylpropan-1-amine backbone. Its molecular formula is CHBrN, with a molecular weight of approximately 243.14 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its reactivity and potential biological activity.

While specific mechanisms of action for this compound have not been fully elucidated, related compounds have shown interactions with various biological targets, including enzymes and receptors. The compound's amine group may facilitate binding to these targets, influencing biological pathways critical for therapeutic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.

Further research is necessary to confirm these activities and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-(bromomethyl)pyridin-2-amine | Contains two bromine atoms | Increased reactivity due to multiple halogen substituents |

| N-(1-(5-bromopyridin-3-yl)ethyl)-N-methylacetamide | Acetamide functionality | Potential for different biological activity due to acetamide group |

| N-(5-bromopyridin-3-yl)-2-methylpropanamide | Amide instead of amine | Different reactivity profile due to the presence of an amide bond |

This table illustrates how the unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain brominated pyridine derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .

- Enzyme Inhibition Research : A study focusing on enzyme inhibitors highlights the potential of related compounds in modulating enzymatic activity. The presence of the bromine atom and amine group in N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amines may enhance its binding affinity towards specific enzyme targets .

- Pharmacological Applications : The compound has been identified as a promising candidate for further development in drug design due to its structural attributes and preliminary biological activity findings. Its versatility as an intermediate in organic synthesis supports its potential use in developing novel therapeutic agents .

Propriétés

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDFVPRWHBSIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734086 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183244-40-7 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.